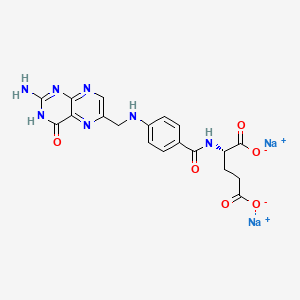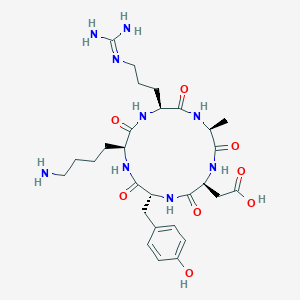
2-Methylbutyl acetate-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl acetate-13C2, also known as methyl-2-butyl-acetate fcc-13C2, is a stable isotope-labeled compound. It is a derivative of 3-Mercaptopentan-2-one, where two carbon atoms are replaced with the isotope carbon-13. This labeling makes it useful in various scientific research applications, particularly in the field of drug development as a tracer for quantitation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl acetate-13C2 typically involves the incorporation of carbon-13 into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions often involve standard organic synthesis techniques such as esterification, where an alcohol reacts with an acid or acid derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of carbon-13 into the desired positions within the molecule. This often requires specialized equipment and conditions to maintain the purity and stability of the isotope-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl acetate-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Methylbutyl acetate-13C2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, where precise tracking of molecular transformations is required
Mécanisme D'action
The mechanism of action of 2-Methylbutyl acetate-13C2 involves its use as a tracer molecule. The carbon-13 labeling allows researchers to track the compound through various chemical and biological processes. This helps in understanding the pathways and interactions at the molecular level. The labeled carbon atoms act as markers, providing insights into the behavior and fate of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methylbutyl acetate-13C2 include:
- 2-Methylbutyl acetate-d3
- 3-Mercaptopentan-2-one
- Other carbon-13 labeled esters and ketones .
Uniqueness
The uniqueness of this compound lies in its specific carbon-13 labeling, which provides distinct advantages in tracing and quantitation studies. Compared to other similar compounds, it offers precise tracking capabilities, making it highly valuable in research applications where accurate measurement of molecular transformations is crucial .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
132.17 g/mol |
Nom IUPAC |
2-methylbutyl acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i3+1,7+1 |
Clé InChI |
XHIUFYZDQBSEMF-ZEXVBMBZSA-N |
SMILES isomérique |
CCC(C)CO[13C](=O)[13CH3] |
SMILES canonique |
CCC(C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)






![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)





